8-(Allyloxy)guanosine

Description

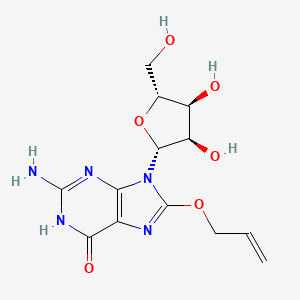

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUVSNGNEJMOBE-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Allyloxy Guanosine and Its Advanced Derivatives

Regioselective Functionalization Strategies at the C8 Position of Guanosine (B1672433)

The C8 position of the purine (B94841) ring in guanosine is a key target for chemical modification. Unlike the more nucleophilic N7 position, direct functionalization of the C8 carbon requires specific strategies to achieve regioselectivity. Bulky substituents at the C8 position can influence the glycosidic bond conformation, favoring the syn conformation, which is significant in the formation of non-canonical DNA structures like Z-DNA. nih.govrsc.org However, guanosine can be a challenging substrate for direct C8 functionalization compared to adenosine (B11128), potentially due to coordination of catalysts at other sites or the influence of its ionizable protons. fiu.edumdpi.com

Precursor Synthesis and Intermediate Compounds in 8-Substituted Guanosine Formation

The synthesis of 8-substituted guanosine derivatives, including 8-(allyloxy)guanosine, typically begins with the preparation of a reactive precursor. A common and effective strategy is the introduction of a halogen atom at the C8 position, which then acts as a leaving group for subsequent nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions.

8-Bromoguanosine (B14676) is a pivotal intermediate. nih.gov It can be synthesized through the direct bromination of guanosine. This electrophilic substitution is often achieved using reagents like bromine water or N-bromosuccinamide (NBS) under controlled conditions. nih.govrsc.org The resulting 8-bromo derivative is a versatile building block for a wide array of C8-functionalized analogues. nih.govnih.govmdpi.com

Another important precursor is 2-amino-6-chloropurine, which can be derived from guanine (B1146940). uio.nomdpi.com This compound allows for N9-alkylation followed by functionalization at the C8 position and subsequent conversion of the 6-chloro group to a hydroxyl group to regenerate the guanine base structure. uio.noacs.org

During these synthetic sequences, protection of reactive functional groups is often necessary. The hydroxyl groups of the ribose sugar are commonly protected as acetates (e.g., in tri-O-acetyl-8-(allyloxy)guanosine) or silyl (B83357) ethers. mdpi.comchemicalbook.com The exocyclic N2 amino group of guanine is also typically protected, for instance, with an isobutyryl group, to prevent side reactions. biotage.co.jp

| Compound Name | Role/Significance | Typical Synthetic Route | Reference |

|---|---|---|---|

| 8-Bromoguanosine | Versatile intermediate for C8-functionalization. | Direct bromination of guanosine with Br2/H2O or NBS. | nih.govrsc.org |

| 2-Amino-6-chloropurine | Guanine precursor for N9-alkylation and C8-modification. | Chlorination of guanine derivatives. | uio.nomdpi.com |

| Tri-O-acetyl-guanosine | Protected intermediate to improve solubility and prevent side reactions on the ribose moiety. | Acetylation of guanosine with acetic anhydride. | chemicalbook.com |

| N2-Isobutyrylguanosine | Intermediate with protected exocyclic amino group for oligonucleotide synthesis. | Reaction of guanosine with isobutyric anhydride. | biotage.co.jp |

Direct Allylation and Etherification Approaches at the C8 Position

The synthesis of this compound involves the formation of an ether linkage at the C8 position. This is typically accomplished via a nucleophilic aromatic substitution reaction using an 8-haloguanosine precursor. The reaction involves displacing the C8-bromide with an allyl alkoxide. For example, treating 8-bromoguanosine (with appropriate protecting groups on the ribose and exocyclic amine) with sodium allyloxide, generated from allyl alcohol and a base like sodium hydride, leads to the formation of the desired 8-allyloxy ether bond. A similar strategy has been successfully employed for the synthesis of 2-allyloxy-2'-deoxyadenosine from a 2-chloropurine precursor. arkat-usa.org The use of protected intermediates like Tri-O-acetyl-8-(allyloxy)guanosine is common in these synthetic routes. chemicalbook.com

Palladium-Catalyzed Coupling Reactions in Modified Nucleoside Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of advanced C8-substituted guanosine derivatives. mdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, starting from 8-haloguanosine precursors. nih.govnih.gov The use of aqueous solvent systems and water-soluble ligands has further expanded the scope of these reactions to unprotected nucleosides, enhancing their utility and environmental friendliness. nih.govnih.gov

Application of Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is extensively used to introduce alkynyl groups at the C8 position of guanosine, yielding derivatives with unique structural and electronic properties, such as fluorescence. mdpi.comresearchgate.net

The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylethylamine. nih.govwikipedia.org The coupling of various terminal alkynes with 8-bromoguanosine or its 2'-deoxy- and protected analogues proceeds efficiently under these conditions to afford a diverse range of 8-alkynylguanosine derivatives. nih.govmdpi.com

| Halogenated Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|---|

| 8-BrdG | Aryl and alkyl acetylenes | Pd(OAc)₂/TXPTS, CuI | Aqueous Acetonitrile | 8-Alkynyl-dG | nih.gov |

| 8-Bromoguanosine (unprotected) | Terminal acetylenes | (PPh₃)₂PdCl₂, CuI | DMF | 8-Alkynylguanosine | mdpi.com |

| 8-BrdA | Bipyridyl alkynes | Pd/TPPTS, CuI | DMF | 8-(Bipyridyl-alkynyl)-dA | nih.gov |

Utilization of Heck Coupling Reaction for Alkenyl Modification

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond by coupling an alkene with an unsaturated halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This methodology is applied to the synthesis of 8-alkenylguanosine derivatives, which are valuable as fluorescent probes and structural mimics.

Starting from an 8-haloguanosine, the Heck reaction with an alkene (e.g., styrene (B11656) or acrylates) introduces an ethenyl-linked substituent at the C8 position. nih.gov While early reports suggested that 8-bromopurines could be poor substrates for the Heck reaction mdpi.com, specific conditions and catalyst systems have been developed for successful couplings. For instance, a small series of 8-vinyl bridged guanosine derivatives were synthesized via Heck coupling from a fully protected 8-vinyl-2'-deoxyguanosine derivative, demonstrating excellent stereo- and regioselectivity. uzh.ch

| Halogenated Substrate | Alkene Partner | Catalyst System | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|---|

| 5-IdU | Acrylates | Pd(OAc)₂ (10 mol%) | Water, Microwave | 5-Alkenyl-dU | nih.gov |

| Protected 8-vinyl-dG | 3- and 4-Bromopyridine | Palladium catalyst | Not specified | 8-[2-(pyridyl)-ethenyl]-dG | uzh.ch |

| 2-IA | Styrene derivatives | Pd(OAc)₂/P(o-tolyl)₃ | Not specified | 2-Alkenyl-A | nih.gov |

Solid-Phase Synthesis Techniques for Oligonucleotide Incorporation

To study the impact of C8 modifications within a biological context, modified nucleosides like this compound must be incorporated into oligonucleotides. Solid-phase synthesis, primarily using the phosphoramidite (B1245037) method, is the standard technique for this purpose. biotage.co.jpwikipedia.orgdanaher.com

The process begins with the chemical synthesis of the corresponding this compound phosphoramidite building block. This requires the parent nucleoside to be selectively protected. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic N2-amine is protected with a base-labile group like isobutyryl. The 3'-hydroxyl group is then phosphitylated to create the reactive phosphoramidite moiety. biotage.co.jp

This modified phosphoramidite can then be used in a standard automated DNA/RNA synthesizer. The synthesis proceeds in a 3'-to-5' direction through a repeated four-step cycle:

Detritylation: Removal of the acid-labile 5'-DMT group to expose the 5'-hydroxyl of the growing chain. biotage.co.jp

Coupling: The phosphoramidite building block is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. wikipedia.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. danaher.com

After the full-length oligonucleotide is assembled, it is cleaved from the solid support (e.g., controlled pore glass, CPG), and all protecting groups are removed. wikipedia.org The allyl group on the 8-oxy position is particularly useful as it is stable to the standard ammonia (B1221849) deprotection conditions used for the base and phosphate protecting groups. It can be selectively removed post-synthesis using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under neutral conditions. acs.orgarkat-usa.org This orthogonality allows for site-specific manipulation of the oligonucleotide after its synthesis.

Stereochemical Control and Purity in this compound Synthesis

The synthesis of this compound, a modified nucleoside, necessitates stringent control over its stereochemistry, particularly at the chiral centers of the ribose sugar moiety. The spatial arrangement of these centers is crucial as it dictates the molecule's three-dimensional structure, which in turn can significantly influence its biological activity and incorporation into nucleic acids. Consequently, synthetic strategies are often designed to be highly stereoselective, and rigorous purification methods are employed to ensure the chiral purity of the final compound.

A pivotal step in the synthesis of nucleosides like this compound is the glycosylation reaction, where the guanine base is coupled with a protected ribose derivative. The stereochemical outcome of this reaction, yielding either the desired β-anomer or the undesired α-anomer, is a critical consideration. The stereoselectivity of glycosylation can be influenced by several factors, including the choice of protecting groups on the ribose sugar, the nature of the catalyst or promoter used, and the reaction conditions. acs.orgscripps.edu For instance, neighboring group participation by a protecting group at the C2' position of the ribose can effectively shield one face of the sugar, directing the incoming nucleobase to the opposite face and thereby ensuring a high degree of stereoselectivity. scripps.edu

Furthermore, the synthesis of 8-substituted guanosine derivatives can present challenges in regioselectivity, with the potential for glycosylation to occur at different nitrogen atoms of the purine ring (e.g., N7 versus N9). researchgate.net Synthetic methodologies are therefore optimized to favor the formation of the desired N9-isomer, which is the naturally occurring linkage in guanosine. researchgate.net This is often achieved through the use of specific protecting groups on the guanine base that direct the glycosylation to the desired position. researchgate.net

Following the synthesis, the purity of this compound, particularly its chiral purity, must be rigorously assessed and established. The presence of diastereomers, which are stereoisomers that are not mirror images of each other, can arise from incomplete stereoselectivity in the glycosylation step or from the use of racemic starting materials. These diastereomers can possess different biological properties, making their separation essential.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and purification of nucleoside diastereomers. nih.govresearchgate.net Chiral stationary phases (CSPs) are often employed in HPLC to resolve enantiomers and diastereomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the separation of nucleoside analogues. nih.govresearchgate.net The choice of the mobile phase and the specific type of chiral column are critical parameters that are optimized to achieve baseline separation of the stereoisomers. nih.govnih.gov

The table below summarizes key aspects of analytical methods used for the purification and analysis of nucleoside stereoisomers, which are applicable to this compound.

| Analytical Method | Stationary Phase Type | Mobile Phase Example | Application | Reference |

| HPLC | Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H) | n-hexane-alcohol | Separation of nucleoside analogue diastereomers | nih.gov |

| HPLC | Amylose tris-3,5-dimethylphenylcarbamate (Chiralpak AD) | n-hexane-alcohol | Resolution of nucleoside stereoisomers | nih.gov |

| HPLC | Cellulose tris-methylbenzoate (Chiralcel OJ) | n-hexane-alcohol | Enantiomeric purity determination of nucleoside analogs | nih.gov |

| Capillary Electrophoresis (CE) | Anionic cyclodextrins in background electrolyte | Triethanolamine phosphate buffer | Alternative method for separation of pronucleotide diastereoisomers | researchgate.net |

The purity of the separated isomers is typically confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the correct structure and stereochemistry of the final this compound product. The development of robust synthetic and purification protocols is therefore paramount in providing chirally pure this compound for research and potential therapeutic applications.

Biochemical and Cellular Activities of 8 Allyloxy Guanosine and Guanosine Analogs

Immunomodulatory and Immunostimulatory Effects

Guanosine (B1672433) analogs function as powerful adjuvants, capable of enhancing both innate and adaptive immune responses. This activity stems from their ability to activate specific intracellular signaling pathways, leading to the production of key immune mediators and the modulation of various immune cells.

The immunostimulatory activity of 8-(Allyloxy)guanosine and its analogs is rooted in their selective activation of Toll-like receptor 7 (TLR7). invivogen.comresearchgate.net Loxoribine (B1675258), a closely related guanosine analog, is a potent and specific agonist for both human and mouse TLR7 and does not stimulate the closely related TLR8. invivogen.com TLR7 is an endosomal pattern recognition receptor that plays a critical role in the antiviral immune response. invivogen.com

The activation of TLR7 by these guanosine analogs is dependent on the MyD88 signaling pathway. researchgate.net This process requires the acidification and maturation of endosomes, where TLR7 is located, allowing it to detect its ligands. invivogen.comresearchgate.net This mechanism of action is similar to how other TLRs, such as TLR9, recognize pathogen-associated molecular patterns within endosomal compartments. researchgate.net This selective engagement of TLR7 initiates downstream signaling that leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), which orchestrate the subsequent production of cytokines and interferons. invivogen.com

Upon activation of TLR7, a robust production of various cytokines and chemokines is induced. This response is central to the immunomodulatory effects of guanosine analogs. The activation of TLR7 leads to the production of Type I interferons (IFN-α/β), which are crucial for establishing an antiviral state in cells. invivogen.com Research on loxoribine-treated peripheral blood mononuclear cells (PBMCs) that were pre-stimulated with interferon-β showed a strongly enhanced production of IFN-α and a less pronounced increase in Tumor Necrosis Factor-alpha (TNF-α). plos.org

Further studies have demonstrated that guanosine analogs induce the production of a variety of proinflammatory cytokines. In mouse immune cells, these compounds trigger the secretion of Interleukin-12 (IL-12) and TNF-α. asm.org Transcriptional profiling of macrophage cells treated with loxoribine confirmed the upregulation of genes encoding for cytokines such as IL-1β, IL-6, and IL-12a. asm.org This broad-spectrum cytokine induction highlights the compound's ability to orchestrate a multi-faceted immune response.

Table 1: Cytokine and Chemokine Induction by Guanosine Analogs

| Cytokine/Chemokine | Cell Type | Finding | Source(s) |

|---|---|---|---|

| Type I Interferons (IFN-α/β) | Plasmacytoid Dendritic Cells (pDCs) | Activation of TLR7 leads to IRF-mediated production of IFN-α/β. | invivogen.com |

| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | Increased production upon stimulation with loxoribine. | plos.org |

| IL-12 | Murine Macrophages | Upregulation of IL-12a gene expression after treatment. | asm.org |

| IL-6 | Murine Macrophages | Upregulation of IL-6 gene expression after treatment. | asm.org |

| IL-1β | Murine Macrophages | Upregulation of IL-1β gene expression after treatment. | asm.org |

The immunostimulatory effects of this compound and its analogs extend to the direct modulation of key immune cell populations. TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and is also found in B cells and other myeloid cells like macrophages. invivogen.com

Dendritic Cells (DCs): As the primary expressors of TLR7, pDCs are significantly impacted. invivogen.com Activation by TLR7 agonists leads to the production of large amounts of type I interferons. plos.org In conventional DCs (cDCs), TLR7/8 ligation results in functional maturation, characterized by the expression of co-stimulatory markers and the secretion of proinflammatory cytokines. asm.org

B Lymphocytes: B cells are activated by TLR7-specific agonists, contributing to the humoral immune response. invivogen.com

Macrophages: These myeloid cells are also responsive to TLR7 stimulation. Treatment of macrophage cell lines with loxoribine leads to the upregulation of numerous innate immune response genes, demonstrating cellular activation. asm.org

Table 2: Modulation of Immune Cells by Guanosine Analogs

| Immune Cell Type | Effect | Mechanism/Observation | Source(s) |

|---|---|---|---|

| Plasmacytoid Dendritic Cells (pDCs) | Activation, IFN-α production | Primary expressors of TLR7; activation leads to high output of Type I Interferons. | invivogen.complos.org |

| B Lymphocytes | Activation | TLR7 is expressed on B cells, and its activation contributes to humoral immunity. | invivogen.com |

| Macrophages | Activation, Cytokine production | Respond to TLR7 stimulation with upregulation of innate immune genes and cytokine secretion. | asm.org |

Induction of Cytokine and Chemokine Production (e.g., Type I Interferons, TNF-α, IL-12)

Antiviral and Antimicrobial Research Avenues

The potent induction of an antiviral state through TLR7 activation makes this compound and its analogs promising candidates for antiviral therapies. invivogen.com The primary mechanism of their antiviral action is the production of Type I interferons, which induce a wide array of interferon-stimulated genes (ISGs) known to inhibit viral replication and clear infections. asm.org

Research has demonstrated that TLR7 agonists, including loxoribine, exhibit inhibitory effects against various viruses. In one study, loxoribine was shown to inhibit the replication of murine norovirus. asm.org The underlying mechanism was confirmed by RNA sequencing of treated cells, which revealed a significant upregulation of genes involved in the innate immune response and viral defense. asm.org The antiviral activity of guanosine analogs has also been noted in the context of herpesvirus infections. nih.gov Furthermore, the ability of TLR7 agonists to suppress viral replication has led to their assessment as a potential treatment approach for chronic infections such as Hepatitis B (HBV) and Hepatitis C (HCV). ersnet.org

Neurobiological Modulatory Capacities of Guanosine and its Derivatives

Role as a Neuromodulator in Central Nervous System Processes

Guanosine, a purine (B94841) nucleoside, has emerged as a significant neuromodulator in the central nervous system (CNS). aginganddisease.orgnih.govnih.gov It plays a crucial role in intercellular communication and modulates various physiological and pathological processes. nih.govresearchgate.net Extracellular guanosine and other guanine-based purines primarily exert their effects by modulating the glutamatergic system, which is the main excitatory neurotransmitter system in the brain. aginganddisease.org

The neuromodulatory actions of guanosine are multifaceted. It has been shown to interact with the glutamatergic and adenosinergic systems, as well as with calcium-activated potassium channels. aginganddisease.orgnih.gov This interaction allows guanosine to influence synaptic transmission and neuronal excitability. For instance, guanosine can modulate glutamate (B1630785) uptake, which is critical for preventing the excessive activation of glutamate receptors and subsequent excitotoxicity, a phenomenon implicated in various neurological disorders. aginganddisease.orgresearchgate.netmdpi.com

Guanosine's role as a neuromodulator extends to its involvement in various signaling pathways. frontiersin.org It can activate pro-survival molecular pathways such as PI3K/Akt and MEK/ERK. mdpi.com There is also evidence suggesting that guanosine may interact with specific, yet to be fully characterized, guanosine receptors. aginganddisease.orgresearchgate.net Furthermore, its effects are sometimes dependent on its interaction with adenosine (B11128) receptors, highlighting a complex interplay between different purinergic signaling systems. frontiersin.org

Influence on Cell Growth, Differentiation, and Survival in Neural Contexts

In vitro studies have demonstrated that guanosine can promote the proliferation of certain neural cell types. For example, guanosine treatment has been shown to increase the proliferation of cultured astrocytes. aginganddisease.orgnih.gov It also stimulates the synthesis and release of neurotrophic factors, such as fibroblast growth factor-2 (FGF-2) and nerve growth factor (NGF), from astrocytes. aginganddisease.orgnih.gov These factors are essential for supporting neuronal survival and growth.

Furthermore, guanosine has been found to promote the proliferation of neural stem cells and their differentiation into a neuronal phenotype. nih.gov In neural stem cell cultures, guanosine treatment increased cell proliferation and was associated with an elevated expression of brain-derived neurotrophic factor (BDNF). aginganddisease.org This suggests a role for guanosine in neurogenesis, the process of generating new neurons.

Guanosine also influences neuronal differentiation and neurite outgrowth. nih.gov In PC12 cells, a cell line commonly used to study neuronal differentiation, guanosine enhanced NGF-induced neurite arborization. nih.gov This effect is mediated, at least in part, by the induction of heme-oxygenase-1. aginganddisease.orgnih.gov

The table below summarizes the observed effects of guanosine on neural cell growth, differentiation, and survival.

| Cell Type | Effect of Guanosine | Mediating Factors/Pathways |

| Cultured Astrocytes | Increased cell proliferation aginganddisease.orgnih.gov | Guanosine-induced adenosine release aginganddisease.orgnih.gov |

| Cultured Astrocytes | Increased synthesis and release of FGF-2 and NGF aginganddisease.orgnih.gov | Not specified |

| Neural Stem Cells | Increased cell proliferation aginganddisease.org | Increased BDNF expression aginganddisease.org |

| Neural Stem Cells | Differentiation to neuronal phenotype nih.gov | Not specified |

| PC12 Cells | Enhanced NGF-induced neurite outgrowth nih.gov | Heme-oxygenase-1 induction aginganddisease.orgnih.gov |

| Cerebellar Neurons | Promotes neurite outgrowth aginganddisease.orgnih.gov | PKC activation aginganddisease.orgnih.gov |

Mechanisms of Action in Neuroprotection (e.g., modulation of glutamate uptake, reduction of reactive oxygen species, mitochondrial function improvement)

The neuroprotective effects of guanosine are attributed to a variety of mechanisms that collectively mitigate neuronal damage and promote cell survival. aginganddisease.orgnih.govnih.gov These mechanisms include the modulation of glutamate neurotransmission, reduction of oxidative stress, and improvement of mitochondrial function. aginganddisease.orgfrontiersin.org

Modulation of Glutamate Uptake: A key neuroprotective mechanism of guanosine is its ability to enhance glutamate uptake, thereby reducing excitotoxicity. aginganddisease.orgresearchgate.netmdpi.com In conditions like ischemia, excessive extracellular glutamate leads to neuronal death. mdpi.com Guanosine has been shown to increase glutamate uptake in hippocampal and cortical slices subjected to oxygen-glucose deprivation, an in vitro model of ischemia. aginganddisease.orgresearchgate.net This effect is mediated by the stimulation of excitatory amino acid transporters (EAATs). frontiersin.orgresearchgate.net Guanosine also increases the activity of glutamine synthetase, an enzyme that converts glutamate to glutamine in astrocytes, further contributing to the clearance of extracellular glutamate. aginganddisease.orgresearchgate.net

Reduction of Reactive Oxygen Species (ROS): Guanosine exhibits potent antioxidant properties, protecting neural cells from oxidative damage. frontiersin.orgfrontiersin.org It reduces the levels of reactive oxygen species by inhibiting the activation of nuclear factor kappa B (NF-κB) and preventing the induction of inducible nitric oxide synthase (iNOS). aginganddisease.orgresearchgate.netresearchgate.netfrontiersin.org Additionally, guanosine boosts the endogenous antioxidant defense system by increasing the activity and levels of enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and heme-oxygenase-1 (HO-1). aginganddisease.orgresearchgate.netfrontiersin.org In SH-SY5Y cells under oxidative stress, guanosine's protective effect was linked to the induction of HO-1. nih.gov

Mitochondrial Function Improvement: Mitochondrial dysfunction is a central event in many neurodegenerative diseases. spandidos-publications.com Guanosine has been shown to preserve mitochondrial function under pathological conditions. frontiersin.org In a cellular model of Parkinson's disease using MPP+-treated PC12 cells, guanosine prevented the collapse of the mitochondrial membrane potential and inhibited the activity of caspase-3, a key executioner of apoptosis. spandidos-publications.com By maintaining mitochondrial integrity and function, guanosine helps to sustain cellular energy production and prevent the activation of apoptotic pathways. nih.govspandidos-publications.com

The following table provides a summary of the key neuroprotective mechanisms of guanosine.

| Mechanism | Description | Key Mediators/Pathways |

| Modulation of Glutamate Uptake | Increases the clearance of excess glutamate from the extracellular space, preventing excitotoxicity. aginganddisease.orgresearchgate.netmdpi.com | Stimulation of Excitatory Amino Acid Transporters (EAATs); Increased glutamine synthetase activity. frontiersin.orgresearchgate.net |

| Reduction of Reactive Oxygen Species (ROS) | Decreases oxidative stress by scavenging free radicals and enhancing antioxidant defenses. frontiersin.orgfrontiersin.org | Inhibition of NF-κB and iNOS; Upregulation of SOD, GSH, and HO-1. aginganddisease.orgresearchgate.netfrontiersin.org |

| Mitochondrial Function Improvement | Preserves mitochondrial integrity and function, preventing energy failure and apoptosis. frontiersin.orgspandidos-publications.com | Prevention of mitochondrial membrane potential collapse; Inhibition of caspase-3 activity. spandidos-publications.com |

Molecular Mechanisms and Pathway Elucidation

Disruption of DNA and RNA Synthesis Machinery

Targeting of DNA Polymerases and Related Enzymes

As a guanosine (B1672433) analog, 8-(Allyloxy)guanosine possesses the potential to interfere with the synthesis of nucleic acids. This interference is a known mechanism of action for many nucleoside analogs, which can act as anticancer and antiviral agents. ontosight.ai The general mechanism involves the compound being incorporated into DNA, where it can disrupt DNA replication and repair processes, ultimately inhibiting cell proliferation. Specifically, these analogs can target DNA polymerases and other enzymes crucial for DNA synthesis and repair. mdpi.com

While the primary recognized activity of this compound is as a Toll-like receptor 7 (TLR7) agonist, its structural similarity to guanosine suggests it could be a substrate for enzymes involved in nucleic acid metabolism. However, extensive research specifically detailing the direct inhibition of DNA or RNA polymerases by this compound is limited. The focus has largely been on its immunomodulatory properties. The modification at the 8-position with an allyloxy group is a significant structural change that could influence its recognition and processing by polymerases.

Modulation of Nucleic Acid Metabolic Pathways

The impact of this compound on nucleic acid metabolic pathways is largely indirect, stemming from its function as a potent immune response modifier. researchgate.net As a TLR7 agonist, it triggers signaling cascades in immune cells that can alter cellular metabolism, including that of nucleic acids. researchgate.net Nucleosides and their derivatives are fundamental to these pathways, serving as precursors for DNA and RNA and as energy carriers. uomustansiriyah.edu.iq

The activation of TLR7 by this compound in immune cells like plasmacytoid dendritic cells leads to the production of type I interferons and other cytokines. researchgate.net These signaling molecules induce an antiviral state in surrounding cells, which involves upregulating enzymes that can interfere with viral replication by degrading viral RNA. This represents an indirect modulation of nucleic acid metabolism, driven by the innate immune response rather than direct enzymatic inhibition by this compound itself.

Signal Transduction Pathway Interventions

Downstream Signaling Cascades Initiated by TLR Activation (e.g., NF-κB pathway)

This compound is recognized as a potent agonist of Toll-like receptor 7 (TLR7). researchgate.net The activation of TLR7 initiates downstream signaling pathways that are crucial for the innate immune response. invivogen.comfrontiersin.org Upon ligand binding, TLR7 recruits the adaptor protein MyD88, which in turn activates a cascade involving IRAK kinases and TRAF6. frontiersin.orgnih.gov This signaling culminates in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). google.comresearchgate.net

The activation of the NF-κB pathway is a key outcome of TLR7 stimulation. nih.gov This process involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which then allows the NF-κB complex to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α and IL-6, and other molecules involved in the immune response. researchgate.netfrontiersin.org

| Component | Role in TLR7 Signaling |

| This compound | TLR7 Agonist |

| TLR7 | Endosomal pattern recognition receptor that binds the ligand. invivogen.com |

| MyD88 | Adaptor protein that is recruited to the activated TLR7. frontiersin.orgnih.gov |

| IRAKs/TRAF6 | Downstream signaling molecules that activate further kinases. researchgate.net |

| NF-κB | Transcription factor that is activated and translocates to the nucleus. google.com |

| Pro-inflammatory Cytokines | Products of gene transcription induced by NF-κB activation. researchgate.net |

Role of Endosomal Maturation in TLR7 Activation

The activation of TLR7 by its ligands, including this compound, is dependent on its localization within endosomes. invivogen.comnih.gov TLR7 is transported from the endoplasmic reticulum to endosomes, a process facilitated by the protein UNC93B1. frontiersin.orgresearchgate.net The acidic environment of the mature endosome is critical for the proteolytic cleavage and subsequent activation of TLR7, allowing it to recognize its ligand and initiate signaling. nih.govresearchgate.net Inhibition of endosomal maturation has been shown to significantly reduce the downstream activation of NF-κB following stimulation with guanosine analogs. researchgate.net This requirement for an acidic endosomal compartment is a shared feature among the TLR7, TLR8, and TLR9 subfamily, which all recognize nucleic acid-based patterns within endolysosomal compartments. nih.gov

Ligand-Receptor Interactions and Binding Affinities

The interaction between a ligand and its receptor is a critical determinant of the biological response. msdmanuals.com In the case of TLR7, it is known to be activated by single-stranded RNA and small synthetic molecules like guanosine analogs. invivogen.comnih.govnih.gov Structural studies of TLR7 and the closely related TLR8 have revealed the presence of two distinct ligand-binding sites. invivogen.comnih.gov

Computational and Structural Biology Approaches to Mechanistic Understanding

The precise molecular mechanisms that underpin the biological activity of this compound are an area of active investigation. While direct crystallographic or comprehensive computational studies specifically targeting this compound are not extensively available in published literature, a mechanistic understanding can be inferred from computational and structural biology studies of its molecular target, Toll-like receptor 7 (TLR7), and closely related 8-substituted guanosine analogs. These studies provide a framework for hypothesizing how this compound engages with its biological targets and elicits a functional response.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their protein targets. mdpi.com For guanosine analogs, these approaches are crucial for elucidating the specific binding modes within the TLR7 receptor. mdpi.comrsc.org Although a crystal structure of human TLR7 is not yet available, homology models based on the closely related TLR8 have been constructed and utilized for such simulations. mdpi.com

Structural biology, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provides high-resolution insights into the three-dimensional architecture of protein-ligand complexes. The crystal structure of the monkey TLR7 extracellular domain in complex with guanosine and single-stranded RNA (ssRNA) has been determined, revealing critical details about ligand recognition. rcsb.org This structure shows that TLR7 functions as a dual receptor, with two distinct binding sites. rcsb.org Site 1 is a conserved pocket that binds small molecule agonists, including guanosine derivatives, while Site 2 is involved in binding ssRNA, which enhances the affinity of the ligand at Site 1. rcsb.orgwiley.com

The activation of TLR7 is understood to involve ligand-induced dimerization of the receptor. researchgate.net Computational and structural studies on various TLR7 agonists and antagonists have revealed that the receptor exists in a structural equilibrium between open (inactive) and closed (active) conformations. researchgate.net Agonists promote the closed, dimeric form, which is necessary for downstream signaling. researchgate.net

Molecular modeling of other 8-substituted purines has provided insights into how modifications at the C8 position influence interactions. nih.govacs.org For instance, the substituent at the 8-position is not directly involved in the canonical Watson-Crick base-pairing hydrogen bonds, which allows for a degree of structural diversity without completely disrupting fundamental interactions. oup.com Computational analyses of 8-substituted purines have focused on their hydrogen-bonding capabilities and how these might translate to receptor binding. nih.govacs.org The allyloxy group at the C8 position of this compound likely influences its binding affinity and selectivity for TLR7 through specific steric and electronic interactions within the binding pocket.

While specific data for this compound is not present, the table below summarizes findings from computational studies on other small molecule agonists targeting TLR7, which can serve as a model for understanding the potential interactions of this compound.

Table 1: Representative Data from Computational Studies of TLR7 Agonists

| Computational Method | Ligand Class | Key Findings | Potential Relevance for this compound |

| Homology Modeling & Docking | Imidazoquinolines, Adenine (B156593) derivatives | Identification of a putative binding pocket around residue Asp555 in a TLR7 homology model. mdpi.com | The guanosine core of this compound is likely to interact with similar key residues in the TLR7 binding site. |

| Molecular Dynamics (MD) Simulations | Imidazoquinolines, Adenine derivatives | Analysis of binding stability and identification of key protein-ligand interactions over time. mdpi.com | MD simulations could predict the conformational dynamics of this compound in the TLR7 binding pocket and the role of the allyloxy group in stabilizing the complex. |

| MMGBSA Binding Energy Calculations | TLR7 agonists | Quantitative estimation of the binding free energies of different ligands to the TLR7 dimer. mdpi.com | This method could be used to compare the binding affinity of this compound to that of other known TLR7 agonists and to correlate it with experimental activity. |

| Crystallography & Cryo-EM | Guanosine, ssRNA, Chemical antagonists | Revealed two ligand binding sites and the conformational changes (open vs. closed states) associated with agonism and antagonism. rcsb.orgresearchgate.net | The allyloxy group may influence the equilibrium between the open and closed conformations of TLR7, thereby modulating its agonist activity. |

Future computational and structural studies are needed to confirm these hypotheses. Obtaining a crystal structure of this compound in complex with the TLR7 extracellular domain would provide definitive evidence of its binding mode. Furthermore, detailed molecular dynamics simulations and binding energy calculations would quantify the interactions and provide a deeper understanding of the structure-activity relationship for this class of compounds.

Interactions with Nucleic Acids and Supramolecular Assembly

Incorporation and Integration into DNA and RNA Strands

The synthesis of oligonucleotides containing 8-(Allyloxy)guanosine is achieved through standard solid-phase synthesis methodologies. researchgate.net A protected 2'-deoxyisoguanosine (B9890) phosphoramidite (B1245037), where the exocyclic amino group is protected by an allyloxy group, can be incorporated into a growing DNA chain. researchgate.net Post-synthesis, the allyl protecting group is typically removed to yield the desired modified oligonucleotide. researchgate.net This approach allows for the site-specific insertion of the modified base, enabling detailed studies of its effects.

The substitution at the C8 position of guanine (B1146940) has a profound impact on the glycosidic bond conformation. mdpi.com Generally, bulky substituents at the C8 position of a purine (B94841) nucleotide favor the syn conformation over the more common anti conformation found in standard B-DNA. mdpi.comttu.ee This conformational preference can lead to significant alterations in the local and global structure of nucleic acids.

For instance, C8-substitutions like methylation or bromination have been shown to induce a transition from the right-handed B-DNA to the left-handed Z-DNA, particularly in sequences with alternating purine-pyrimidine repeats. mdpi.com While direct studies on this compound are limited, the principle that bulky C8-substituents promote a syn conformation is well-established. mdpi.commdpi.com This shift can influence the helical parameters of the DNA duplex, such as twist, roll, and slide, at and near the modification site. The presence of an allyloxy group, with its specific size and flexibility, would be expected to impose its own unique conformational signature on a DNA or RNA duplex.

Table 1: Impact of C8-Guanine Modifications on DNA Duplex Stability

| Modification | Sequence Context | Change in Thermal Stability (ΔTm) | Reference |

| 8-Bromo-dG | Multiple substitutions | +5 to +6°C (for one substitution) | mdpi.com |

| C8-Phenoxy-G | NarI recognition sequence | Destabilizing | nih.gov |

| 8-Oxo-dG | Various | Can induce unwinding | nih.gov |

This table is illustrative and compiles data from various C8-modified guanosines to infer potential effects of this compound.

The integrity of genetic information transfer during replication and transcription relies on the precise Watson-Crick base pairing. dokumen.pub Modifications at the C8 position of guanine can interfere with this process. The altered conformation and steric bulk introduced by a C8-substituent can affect the interaction of the DNA with polymerases and other DNA-processing enzymes. nih.gov

For example, the oxidative lesion 8-oxoguanine (8-oxoG), another C8-modified guanine, is known to be mutagenic. nih.govmdpi.com 8-oxoG can adopt the syn conformation, which allows it to mispair with adenine (B156593) (A) during replication, leading to G:C to T:A transversion mutations. nih.govplos.org This mispairing occurs because the syn-conformation of 8-oxoG presents a hydrogen-bonding face that is compatible with adenine. nih.gov

Effects on Nucleic Acid Structure and Conformation

Design and Construction of Modified Oligonucleotides for Specific Applications

The chemical modification of oligonucleotides is a cornerstone of biotechnology and molecular therapy, allowing for the creation of nucleic acid-based tools with enhanced properties. nih.govscielo.brscielo.br Introducing modifications like this compound can confer desirable characteristics such as increased nuclease resistance, improved cellular uptake, and novel binding affinities. nih.govscielo.br

Modified oligonucleotides are designed for a wide range of applications:

Antisense Technology: Modified oligonucleotides can be designed to bind to specific mRNA sequences, inhibiting gene expression by physically blocking translation or by promoting mRNA degradation via RNase H. scielo.br

Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. scielo.br The introduction of modified bases can expand the chemical diversity of aptamer libraries, potentially leading to aptamers with improved binding properties.

DNA Nanotechnology: Synthetic oligonucleotides serve as building blocks for constructing complex, self-assembling nanostructures. dokumen.pub Modified bases can be used to introduce specific structural constraints or functional groups into these assemblies.

The use of an allyloxy group at the C8 position offers a versatile chemical handle. The allyl group can be further functionalized post-synthesis, allowing for the attachment of labels, cross-linking agents, or other moieties to the oligonucleotide. This versatility makes this compound a potentially valuable building block in the design of sophisticated nucleic acid-based tools and materials. researchgate.net

Non-Canonical Base Pairing and Recognition in DNA

Beyond the canonical Watson-Crick pairs (G-C and A-T), DNA can accommodate a variety of non-standard or non-canonical base pairings. wikipedia.orgwikimedia.org These alternative structures are crucial in many biological processes and are a key focus in the design of artificial genetic systems. Modifications at the C8 position of guanine can significantly influence these non-canonical interactions.

Purine-purine base pairs represent a departure from the standard purine-pyrimidine pairing of the Watson-Crick model. researchgate.net These pairings can be accommodated within a DNA duplex, though often with some distortion to the backbone. The formation of such pairs is highly dependent on the specific purines involved and their modifications.

Research has shown that functionalization at the C8-position of guanine or its analogs can have a critical impact on the stability of purine-purine pairs. researchgate.netnih.gov Specifically, studies using isoguanine (B23775) (an isomer of guanine) have found that placing bulky substituents at the C8 position makes the DNA unstable and hinders base pair formation. researchgate.netnih.gov In contrast, moving the functionalization to the C7 position of a related analog, 8-aza-7-deazaisoguanine, results in side chains that are well-accommodated within the DNA duplex. researchgate.netnih.gov

This suggests that a bulky C8-substituent like an allyloxy group on guanosine (B1672433) would likely destabilize a purine-purine pair, such as a G-G pair. The steric clash from the C8-substituent in the relatively constrained space of the DNA helix would be energetically unfavorable. researchgate.net

Table 2: Positional Impact of Functionalization on Purine-Purine Base Pair Stability

| Position of Substituent | Base Analog | Effect on DNA Stability | Reference |

| Position 8 | Isoguanine | Unstable, hinders base pair formation | researchgate.netnih.gov |

| Position 7 | 8-aza-7-deazaisoguanine | Well-accommodated, stable | researchgate.netnih.gov |

The molecular recognition of DNA by proteins and other molecules is a highly specific process that depends on both the sequence of bases and the three-dimensional structure of the helix. C8-substitutions on guanine can alter this recognition in several ways.

Firstly, by inducing a syn conformation, the C8-substituent changes the presentation of atoms in the major and minor grooves of the DNA. mdpi.com For instance, C8-phenoxy-G adducts have been observed to position the phenoxy group in either the major or minor groove, depending on the base it is paired with, thereby presenting a different surface for recognition by other molecules. nih.gov

Secondly, the substituent itself can act as a recognition element or a steric block. A C8-linked polyamide tail, for example, can provide sequence-selectivity by making specific non-covalent interactions with the floor of the minor groove. rsc.org Conversely, a bulky group could sterically hinder the binding of a protein, such as a transcription factor or a restriction enzyme, that would normally recognize that DNA sequence. nih.govrsc.org The allyloxy group, with its size and chemical nature, would undoubtedly influence the binding of proteins to its local region of the DNA helix, either by creating new contact points or by preventing normal binding.

Supramolecular Architectures and Self-Assembly of Guanosine Derivatives

Principles of G-quadruplex Formation and Stabilization (where applicable)

G-quadruplexes are helical structures formed from guanine-rich nucleic acid sequences. plos.org The fundamental building block of these structures is the G-tetrad (also known as a G-quartet), a planar arrangement of four guanine bases connected by a network of Hoogsteen hydrogen bonds. elifesciences.orgnih.gov These G-tetrads stack on top of one another, forming a stable core that is further stabilized by the presence of a central monovalent cation, typically K⁺ or Na⁺, which sits (B43327) between the tetrad planes and coordinates with the O6 carbonyl oxygens of the guanines. nih.gov

The introduction of a substituent at the C8 position, as in this compound, has a significant impact on G-quadruplex formation and stability.

Glycosidic Conformation : The allyloxy group at the C8 position forces the nucleoside into a syn conformation. Guanines in a G-tetrad can adopt either syn or anti conformations. A sequence of all-syn or alternating syn and anti conformations leads to different G-quadruplex topologies (e.g., parallel vs. antiparallel). By predisposing the monomer to the syn conformation, the 8-allyloxy group can direct the assembly towards specific, predictable topologies.

Stabilization : Studies on analogous compounds like 8-bromo-guanine and 8-methyl-guanine have shown that substitution at a syn-favoring position can increase the thermal stability of a G-quadruplex. nih.gov The allyloxy group is expected to confer similar or enhanced stability due to its steric bulk and electronic properties.

Integrity of Hoogsteen Bonding : A key advantage of C8 modification is that it does not disrupt the atoms essential for Hoogsteen hydrogen bonding (N1, N2, N6, and N7). nih.gov This allows the modified guanosine to be incorporated into a G-tetrad without compromising the core structure.

The table below summarizes the effects of various C8 modifications on guanosine's conformational preference and G-quadruplex stability, providing context for the expected properties of this compound.

| C8 Substituent | Predominant Glycosidic Conformation | Effect on G-Quadruplex Thermal Stability | Reference |

| Hydrogen (unmodified) | anti (ca. 60%) | Baseline | acs.org |

| 8-Bromo | syn (ca. 90%) | Stabilizing | nih.govacs.org |

| 8-O-Methyl | syn | Stabilizing | nih.gov |

| 8-Aryl | syn | Stabilizing; enables discrete assemblies | acs.orgrhhz.net |

| 8-Oxo | syn | Destabilizing | oup.com |

| 8-Allyloxy (inferred) | syn | Stabilizing | N/A |

Hydrogen Bonding Networks and Intermolecular Stacking Interactions

The formation of robust supramolecular structures from this compound is governed by two primary non-covalent forces: hydrogen bonding and intermolecular stacking.

The interplay of these forces is summarized in the following table.

| Type of Interaction | Description | Role in Supramolecular Assembly |

| Hoogsteen Hydrogen Bonding | A network of eight hydrogen bonds between four guanine bases. | Forms the primary G-tetrad building block. |

| Cation-Dipole Interaction | Coordination of a central cation (e.g., K⁺) with the eight O6 carbonyl oxygen atoms of two stacked G-tetrads. | Stabilizes the stacked arrangement of G-tetrads. |

| π-π Stacking | Face-to-face stacking of the aromatic G-tetrad planes. | Drives the elongation of the assembly into a columnar structure. |

| Van der Waals / Hydrophobic Interactions | Interactions between the peripheral allyloxy groups. | Modulates the packing and stability of the overall supramolecular architecture. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the structural analysis of nucleoside analogs, providing detailed information on molecular vibrations, electronic transitions, and the spatial arrangement of atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe molecular structure by measuring the absorption of infrared radiation. For guanosine (B1672433) derivatives, the FTIR spectrum is characterized by distinct bands corresponding to the vibrations of its constituent parts. The region between 1800 cm⁻¹ and 1600 cm⁻¹ is particularly informative, containing a combination of C=O asymmetric stretching and NH₂ scissoring vibrations. researchgate.net Structural changes in the guanine (B1146940) base, such as those induced by the introduction of a single 8-oxo lesion, can cause detectable absorbance differences in this region. pnas.org

Table 1: Typical FTIR Vibrational Modes for Guanosine Derivatives

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3500 - 3000 | N-H and O-H stretching vibrations | nepjol.info |

| 1700 - 1600 | C=O asymmetric stretching and NH₂ scissoring | researchgate.net |

| ~1675 | Region sensitive to base interactions (CO-stretching, NH₂-bending) | pnas.org |

| 1500 - 1400 | CH in-plane base deformations, vertical base stacking interactions | pnas.org |

| 1300 - 1200 | Antisymmetric PO₂⁻ stretching (in nucleotides) | researchgate.netpnas.org |

Raman spectroscopy provides a unique molecular fingerprint based on the inelastic scattering of light, offering complementary information to FTIR, particularly for aqueous solutions. The Raman spectra of guanine derivatives are complex, with contributions from both the pyrimidine (B1678525) and imidazole (B134444) rings. capes.gov.br These spectra serve as a sensitive probe for conformational changes. capes.gov.br

Studies using surface-enhanced Raman scattering (SERS) on guanosine and its derivatives adsorbed on gold nanoparticles have shown that the molecules typically interact with the metal surface through the N7 atom and the C6=O group. rsc.org The resulting SERS spectra of guanosine and 2'-deoxyguanosine (B1662781) are strikingly similar, indicating that the guanine moiety dominates the spectral response. rsc.org DFT calculations combined with Raman spectroscopy have been successfully used to assign specific vibrational modes associated with the guanine structure. acs.org Therefore, the Raman spectrum of 8-(Allyloxy)guanosine would provide a distinct fingerprint, primarily defined by the guanine core but modulated by the C8-allyloxy substituent, allowing for its specific identification and the study of its intermolecular interactions. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of nucleoside analogs in solution. researchgate.net For guanosine derivatives, ¹H NMR is particularly crucial for establishing the conformation around the N-glycosidic bond, which can be either syn or anti.

The introduction of a substituent at the C8 position of guanine creates steric hindrance that typically forces the nucleoside to adopt a syn conformation. nih.govmdpi.com This conformational preference can be confirmed by observing the chemical shifts of specific protons. In the syn conformation, the H8 proton of the guanine base is positioned over the ribose ring, leading to characteristic changes in the chemical shifts of the sugar protons, particularly H1' and H2'. researchgate.net For example, studies on 8-substituted guanosine analogs like 8-bromo-guanine and 8-O-methyl-guanine show a clear preference for the syn conformation. mdpi.comnih.gov In the case of this compound, the bulky allyloxy group at the C8 position would be expected to lock the molecule in a syn conformation. This would be reflected in its ¹H NMR spectrum, with specific shifts for the ribose and base protons confirming this structural arrangement. nih.govoup.com

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Guanosine Protons

| Proton | Typical Chemical Shift Range (ppm) | Notes | Reference |

|---|---|---|---|

| H8 (Guanine) | 7.4 - 8.0 | Sensitive to stacking and glycosidic bond conformation. | researchgate.netnih.gov |

| H1' (Ribose) | ~5.8 - 6.2 | Shift is dependent on syn vs. anti conformation. | researchgate.net |

| H2' (Ribose) | ~4.5 - 4.9 | Shift is influenced by sugar pucker and glycosidic conformation. | researchgate.net |

| Allyl Protons | 4.5 - 6.0 | Expected range for the allyloxy group substituent. |

Raman Spectroscopy for Molecular Fingerprinting

Mass Spectrometry-Based Characterization of Metabolites and Derivatives

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the gold standard for the identification and quantification of modified nucleosides and their metabolites in complex biological matrices. nih.gov Techniques like LC-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, enabling the detection of trace amounts of these compounds. nih.govresearchgate.net

The analysis of modified guanosines, such as the oxidative damage marker 8-oxoguanosine, is well-established using LC-MS/MS. tandfonline.commdpi.com In these methods, the molecule is typically ionized using electrospray ionization (ESI), and the resulting protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). This fragmentation process generates characteristic product ions. For nucleosides, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified base.

For this compound, an LC-MS/MS method would be the ideal approach for its characterization and for identifying any potential metabolites. The analysis would likely involve monitoring the transition from the precursor ion [this compound + H]⁺ to a specific product ion, which would likely be the protonated 8-(allyloxy)guanine base. The use of stable isotope-labeled internal standards can further enhance the accuracy and reliability of quantification. nih.gov

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of nucleoside analogs from synthesis reaction mixtures or biological extracts. mdpi.com High-performance liquid chromatography (HPLC) is the most widely used method for this purpose. mdpi.comrsc.org

Reversed-phase HPLC (RP-HPLC) is a robust and common choice for separating nucleosides. nih.govnih.govoup.com In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation of guanosine and its derivatives is usually achieved using a gradient elution with a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The retention time of this compound would be influenced by the hydrophobicity of the allyloxy group. Other chromatographic methods, such as hydrophilic interaction liquid chromatography (HILIC), are also effective for separating polar compounds like nucleosides and nucleotides. bohrium.com For preparative-scale purification, column chromatography using silica (B1680970) gel or other adsorbents is frequently employed. mdpi.com

Table 3: Typical RP-HPLC Conditions for Nucleoside Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium acetate, Phosphate buffer) | nih.govoup.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Detection | UV-Vis (e.g., at 260 nm) | nih.gov |

| Flow Rate | ~1.0 mL/min | nih.gov |

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for complementing experimental data and providing deeper insight into the molecular and electronic properties of nucleoside analogs. nih.govmdpi.com These computational methods can be used to predict optimized molecular geometries, electronic structures, and spectroscopic properties. nih.govrsc.org

Comparative Research on Guanosine Modifications and Analogs

Oxidative Modifications of Guanosine (B1672433) (e.g., 8-Oxoguanosine)

Formation by Reactive Oxygen and Nitrogen Species

Guanosine is particularly susceptible to oxidative modification due to its low redox potential, making it a primary target for reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov These reactive species are generated during normal cellular metabolism, as well as in response to environmental stressors and inflammatory conditions. nih.govcsic.esmdpi.com The interaction of these species with guanosine leads to the formation of various lesions, with 8-oxo-7,8-dihydroguanosine (8-oxoguanosine or 8-oxoG) being one of the most abundant and stable products. mdpi.comresearchgate.net

The formation of 8-oxoguanosine can occur through several mechanisms. Hydroxyl radicals (•OH) can attack the C8 position of guanine (B1146940), leading to the formation of a C8-OH-adduct radical. csic.es Subsequent oxidation and tautomerization result in the stable 8-oxoguanosine. csic.es Singlet oxygen (¹O₂) also reacts preferentially with guanine to produce 8-oxoguanosine. nih.gov Furthermore, under conditions of inflammation, the generation of both ROS and RNS can lead to nitrative and oxidative DNA damage, resulting in the formation of lesions like 8-oxoguanosine and 8-nitroguanine. nih.govcsic.es Heat has also been shown to induce the formation of ROS, which in turn leads to the production of 8-oxoguanine in DNA. nih.govoup.com

The table below summarizes the key reactive species involved in the formation of 8-oxoguanosine and their general mechanisms.

| Reactive Species | General Mechanism of 8-Oxoguanosine Formation |

|---|---|

| Reactive Oxygen Species (ROS) | |

| Hydroxyl Radical (•OH) | Addition to the C8 position of guanine, forming a C8-OH-adduct radical, followed by oxidation. csic.es |

| Singlet Oxygen (¹O₂) | Direct reaction with guanine, leading to the formation of 8-oxoguanosine. nih.gov |

| Superoxide (B77818) Anion (O₂⁻•) | Contributes to the overall oxidative stress that can lead to guanine oxidation. nih.gov |

| Reactive Nitrogen Species (RNS) | |

| Peroxynitrite (ONOO⁻) | Can directly nitrate (B79036) guanosine to form 8-nitroguanosine, which can be converted to 8-oxoguanosine. frontiersin.org Also contributes to the general inflammatory and oxidative environment. nih.govcsic.es |

Biological Significance in Oxidative Stress and DNA/RNA Damage

The formation of 8-oxoguanosine is a significant biological event, serving as a key biomarker for oxidative stress and damage to both DNA (as 8-oxo-7,8-dihydro-2'-deoxyguanosine or 8-oxodG) and RNA (as 8-oxoG). mdpi.commdpi.commdpi.com Its accumulation within these nucleic acids can have profound consequences for cellular function and integrity.

In DNA, the presence of 8-oxodG is highly mutagenic. Due to its altered base-pairing properties, it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions. mdpi.comwikipedia.org This type of mutation is a common somatic mutation found in various cancers, highlighting the role of oxidative DNA damage in carcinogenesis. mdpi.com The accumulation of 8-oxodG in the genome is associated with an increased risk of various diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammation. mdpi.comamegroups.org

Oxidative damage is not limited to DNA; RNA is also a target. The presence of 8-oxoG in various RNA species, such as messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), can affect their function. mdpi.com For instance, oxidized mRNA can lead to translational errors and the production of aberrant proteins. The accumulation of 8-oxoG in RNA has been linked to cellular aging and age-related diseases. amegroups.org In some bacteria, 8-oxoG riboswitches have been discovered, which act as sensors for oxidative stress, activating gene expression to mitigate the damage caused by this oxidized guanine derivative. pnas.org

The following table outlines the major biological implications of 8-oxoguanosine formation in DNA and RNA.

| Nucleic Acid | Biological Consequence of 8-Oxoguanosine Formation | Associated Pathologies |

|---|---|---|

| DNA (8-oxodG) | Mispairing with adenine during replication, leading to G:C to T:A transversions. mdpi.comwikipedia.org | Cancer, neurodegenerative diseases, cardiovascular diseases, inflammation. mdpi.comamegroups.org |

| RNA (8-oxoG) | Can lead to errors in translation and altered RNA function. mdpi.com | Cellular aging, age-related diseases. amegroups.org |

| Acts as a signaling molecule for oxidative stress in some organisms. pnas.org |

Enzymatic Recognition and Repair Mechanisms (e.g., 8-Oxoguanine DNA Glycosylase 1, OGG1)

To counteract the deleterious effects of 8-oxoguanine in DNA, cells have evolved sophisticated repair mechanisms. The primary pathway for the removal of 8-oxodG from DNA is the base excision repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). wikipedia.orgtandfonline.com

OGG1 is a bifunctional DNA glycosylase, meaning it possesses both glycosylase and lyase activity. wikipedia.orgtandfonline.com The repair process begins with OGG1 recognizing and binding to the 8-oxodG lesion within the DNA duplex. tandfonline.com The enzyme then catalyzes the cleavage of the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the 8-oxoguanine base. tandfonline.comembopress.org This action creates an apurinic/apyrimidinic (AP) site. Subsequently, the lyase activity of OGG1 cleaves the DNA backbone at the AP site, preparing the DNA for the subsequent steps of the BER pathway, which involve the insertion of the correct nucleotide and ligation of the DNA strand. tandfonline.comembopress.org

The efficiency of OGG1 can be influenced by the base opposite the lesion. It is most effective at excising 8-oxodG when it is paired with cytosine (8-oxoG:C). embopress.org While it can also remove 8-oxodG from mispairs with other bases, the subsequent strand cleavage is most efficient for the 8-oxoG:C pair. embopress.org The human homolog of OGG1, hOGG1, is localized to the nucleus and plays a crucial role in maintaining genomic stability. embopress.orgmdpi.com

Dysfunction or reduced activity of OGG1 can lead to the accumulation of 8-oxodG in the genome, increasing the risk of mutations and associated diseases. mdpi.com Studies have shown that reduced OGG1 activity is linked to an increased risk of certain cancers. wikipedia.org

The table below details the key steps in the OGG1-mediated repair of 8-oxoguanine.

| Step | Description | Key Enzyme/Activity |

|---|---|---|

| 1. Recognition and Binding | OGG1 identifies and binds to the 8-oxodG lesion in the DNA. tandfonline.com | OGG1 |

| 2. Base Excision | OGG1 cleaves the N-glycosidic bond, removing the 8-oxoguanine base. tandfonline.comembopress.org | Glycosylase activity |

| 3. AP Site Formation | An apurinic/apyrimidinic (AP) site is created at the location of the excised base. | |

| 4. Strand Scission | The lyase activity of OGG1 cleaves the phosphodiester backbone at the AP site. tandfonline.comembopress.org | Lyase activity |

| 5. DNA Synthesis and Ligation | Other BER enzymes complete the repair by inserting the correct nucleotide and sealing the DNA strand. tandfonline.com | DNA polymerase, DNA ligase |

Structure-Activity Relationship (SAR) Studies of C8-Substituted Guanosine Analogs

Impact of Allyloxy Group on Biological Activities Compared to Other Substituents

Structure-activity relationship (SAR) studies have shown that the nature of the C8 substituent is critical for the observed biological activity. For instance, certain C8-substituted guanosine analogs are known to possess immunostimulatory properties. researchgate.netnih.gov The substitution at the C8 position, often in combination with modifications at the N7 position, is crucial for this activity. researchgate.net For example, 7-allyl-8-oxoguanosine (loxoribine) is a known immunostimulatory compound. nih.gov

The allyloxy group, being relatively flexible and possessing a terminal double bond, can engage in specific interactions with target proteins that differ from those of simple alkyl, aryl, or halogen substituents. The oxygen atom of the allyloxy group can act as a hydrogen bond acceptor, while the allyl chain can participate in hydrophobic interactions.

The following table provides a comparative overview of the potential impact of different C8 substituents on the properties of guanosine analogs.

| C8 Substituent | Potential Impact on Properties | Example Compound(s) |

|---|---|---|

| Allyloxy | Increases lipophilicity; potential for specific hydrophobic and hydrogen bonding interactions. | 8-(Allyloxy)guanosine |

| Oxo (keto) | Alters electronic properties and hydrogen bonding potential; often found in immunostimulatory analogs. | 8-Oxoguanosine, Loxoribine (B1675258) |

| Alkyl (e.g., Methyl) | Increases steric bulk; can influence glycosidic bond conformation. | 8-Methylguanosine |

| Amino | Can act as a hydrogen bond donor; influences glycosidic bond conformation. | 8-Aminoguanosine (B66056) |

| Halogen (e.g., Bromo) | Alters electronic properties and can induce a syn conformation. | 8-Bromoguanosine (B14676) |

| Mercapto | Possesses distinct electronic and hydrogen bonding characteristics. | 8-Mercaptoguanosine |

Rational Design of Guanosine Analogs Based on Mechanistic Insights

The rational design of guanosine analogs, including those with C8 substitutions, leverages an understanding of their mechanism of action and structure-activity relationships. By systematically modifying the guanosine scaffold, researchers can fine-tune the pharmacological properties of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

One key aspect in the rational design of C8-substituted guanosine analogs is the control of the glycosidic bond conformation (syn vs. anti). The conformation of the nucleoside can significantly impact its ability to bind to target enzymes or receptors. For instance, C8-bromo or C8-methyl substitutions tend to favor the syn conformation, while an 8-amino group favors the anti conformation. nih.govuni-greifswald.de This knowledge can be used to design analogs that adopt a specific conformation required for biological activity.

Bioisosterism is another important principle in the rational design of guanosine analogs. u-tokyo.ac.jpsilae.it This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, the replacement of a hydroxyl group with a thiol or a halogen can lead to analogs with altered biological profiles. u-tokyo.ac.jp

Mechanistic insights into the target protein also guide the design process. For example, understanding the nucleotide-binding site of a target protein, such as FtsZ, allows for the design of GTP analogs with C8 substitutions that specifically inhibit its function without affecting homologous proteins like tubulin. researchgate.netcsic.es Similarly, for analogs targeting Toll-like receptors (TLRs), the design can be optimized for enhanced binding to the receptor and activation of downstream signaling pathways. nih.gov

The development of synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, has expanded the range of substituents that can be introduced at the C8 position, facilitating the creation of diverse libraries of guanosine analogs for screening and optimization. acs.org

The table below outlines key considerations in the rational design of C8-substituted guanosine analogs.

| Design Principle | Application in Guanosine Analog Design | Desired Outcome |

|---|---|---|

| Conformational Control | Introduction of specific C8 substituents to favor either the syn or anti glycosidic bond conformation. nih.govuni-greifswald.de | Enhanced binding affinity and selectivity for the target protein. |

| Bioisosteric Replacement | Substitution of functional groups with bioisosteres to modulate physicochemical properties. u-tokyo.ac.jpsilae.it | Improved potency, altered metabolic stability, or reduced side effects. |

| Target-Based Design | Leveraging the structural and mechanistic understanding of the biological target to design complementary analogs. researchgate.netcsic.es | Increased selectivity and efficacy. |

| Synthetic Accessibility | Utilizing efficient and versatile synthetic methods to create a diverse range of analogs for SAR studies. acs.org | Facilitation of lead optimization and discovery of novel compounds. |

| Lipophilicity and Solubility | Modification of the C8 substituent to optimize the analog's solubility and ability to cross cell membranes. | Improved pharmacokinetic properties. |

Future Research Directions and Translational Perspectives

Novel Therapeutic Development Strategies Based on 8-(Allyloxy)guanosine Scaffolds

The guanosine (B1672433) scaffold is a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. nih.gov The this compound molecule serves as a promising starting point for creating new therapeutic agents through strategic molecular modifications. Future development strategies will likely concentrate on diversifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govbiomedres.us

One primary strategy involves the synthesis of derivative libraries by modifying not only the 8-position with different alkoxy groups but also by making concurrent changes at the N2, N7, and ribose positions of the purine (B94841) ring. nih.govunibo.it This multi-positional diversification aims to improve target specificity and reduce off-target effects. nih.gov Insights can be drawn from related 8-substituted guanosines, such as 8-aminoguanosine (B66056), which exerts its biological effects by inhibiting enzymes like purine nucleoside phosphorylase (PNPase). researchgate.netahajournals.orgahajournals.org A key research direction will be to investigate whether this compound derivatives can be designed to target similar or different enzymes within the purine metabolome. ahajournals.org

Furthermore, the "scaffold hopping" approach could be employed to replace the core purine structure while retaining the key pharmacophoric features of the allyloxy substituent, potentially leading to entirely new chemotypes with improved drug-like properties. bhsai.org Drawing parallels from research on other modified nucleosides, there is potential to develop this compound derivatives as antiviral agents, similar to how 9-alkoxyguanines have been explored. researchgate.net Another therapeutic avenue is the exploration of these compounds as inducers of cellular differentiation for applications in oncology, a known potential for other 8-substituted guanosine derivatives. acs.org

Table 1: Potential Therapeutic Development Strategies

| Development Strategy | Rationale and Objective | Potential Therapeutic Area | Relevant Precedent/Concept |

|---|---|---|---|

| Multi-Position Diversification | Synthesize libraries with modifications at C8, N2, N7, and ribose moieties to enhance target specificity and potency. | Oncology, Immunology, Virology | Targeting enzymes in the purine salvage pathway (e.g., PNPase). nih.govahajournals.org |

| Scaffold Hopping | Replace the purine core while maintaining key binding interactions to discover novel chemotypes with improved pharmacokinetics. | Broad (dependent on target) | General medicinal chemistry approach to overcome limitations of a known scaffold. bhsai.org |

| Antiviral Prodrug Design | Develop derivatives that target viral polymerases or other essential viral enzymes. | Virology (e.g., Herpesviruses, Lentiviruses) | Development of 9-alkoxyguanine derivatives as antiviral agents. researchgate.net |

| Cellular Differentiation Induction | Design analogs that can induce differentiation in cancer cells, offering a non-cytotoxic therapeutic approach. | Oncology | Activity of 8-substituted guanosines in Friend erythroleukemia cells. acs.org |

Applications in Nucleic Acid-Based Technologies and Biochemical Tool Development